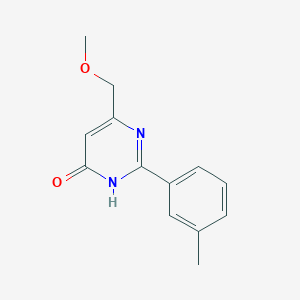

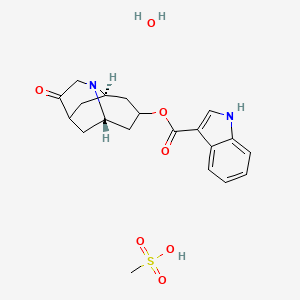

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite is used as a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation . This method could potentially be adapted for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid can be confirmed using various spectroscopic techniques such as 1H, 13C NMR, and HRMS, as demonstrated in the synthesis of a novel 1,3-selenazole derivative . These techniques would likely be applicable in confirming the structure of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid as well.

Chemical Reactions Analysis

The tert-butyl group is known to be a good leaving group in chemical reactions, which can be exemplified by the tert-butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds . This suggests that the tert-butyl group in 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid could potentially be involved in similar reactions, leading to the formation of methylated products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid are not directly reported, related compounds with tert-butyl groups have been synthesized and their properties studied. For instance, the antioxidant properties of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were evaluated using DPPH and FRAP assays . These assays could be relevant for assessing the antioxidant potential of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid.

Scientific Research Applications

Beta-Sheetlike Hydrogen-Bonded Dimers

Unnatural amino acids, such as 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid, have been shown to mimic the hydrogen-bonding functionality of tripeptide β-strands, leading to the formation of β-sheetlike hydrogen-bonded dimers. This property is explored in the context of peptide synthesis, where these unnatural amino acids can be incorporated into peptides using standard synthesis techniques. Such peptides exhibit hydrogen-bonding surfaces that could have implications in protein engineering and design (Nowick et al., 2000).

Heterocyclic Amino Acid Derivatives

This compound has been utilized in the creation of new heterocyclic amino acid derivatives, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. These derivatives are significant in the study of functionalized amino acids, which have applications in drug development and biochemistry research (Dzedulionytė et al., 2021).

Synthesis Techniques

The compound has been involved in the synthesis of various chemical structures, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid. The research in this area focuses on developing improved synthesis techniques, which are vital for producing high-purity compounds for further scientific studies (Badland et al., 2010).

Enantioselective Synthesis

It has also been used in the enantioselective synthesis of specific compounds, such as neuroexcitant analogs. This application is particularly important in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry and chiral chemistry (Pajouhesh et al., 2000).

Key Fragment in Complex Molecules

The compound is a key fragment in the synthesis of complex molecules like microsporin B. This illustrates its role in the synthesis of biologically active compounds, which can have far-reaching implications in the discovery of new drugs and therapeutic agents (Swaroop et al., 2014).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a specific hazard pictogram, signal word, or hazard statement . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion . In case of contact, rinse with plenty of water . If swallowed, drink water and consult a doctor .

Mechanism of Action

Target of Action

It is known that the compound’s amino group is reactive with carboxylic acids, activated nhs esters, and carbonyls (ketone, aldehyde) etc .

Mode of Action

The compound, also known as “5-methyl-n-boc-n-methylanthranilic acid”, contains a tert-butoxycarbonyl (Boc) group. This Boc group is a protecting group used in organic synthesis to prevent unwanted reactions of the amino group . The Boc group can be removed under mild acidic conditions to form the free amine .

Biochemical Pathways

The presence of the boc group suggests that it may be involved in reactions where protection of the amino group is required .

Result of Action

The compound’s reactivity with carboxylic acids, activated nhs esters, and carbonyls suggests that it may be involved in the formation of amides or other related compounds .

Action Environment

The environment can influence the action, efficacy, and stability of “2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid”. For instance, the Boc group can be removed under mild acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action and stability.

properties

IUPAC Name |

5-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9-6-7-11(10(8-9)12(16)17)15(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJWUGNLQCTKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654104 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)(methyl)amino)-5-methylbenzoic acid | |

CAS RN |

886362-46-5 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

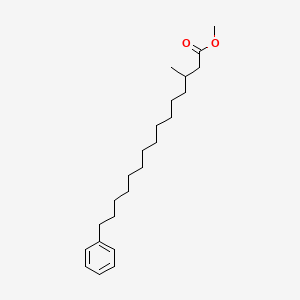

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)

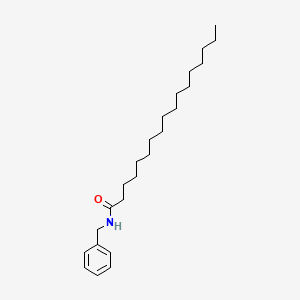

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)

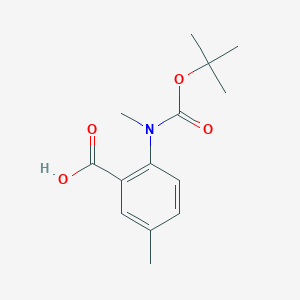

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)

![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)